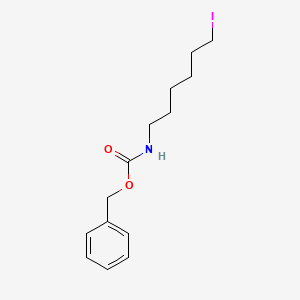

Benzyl N-(6-iodohexyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

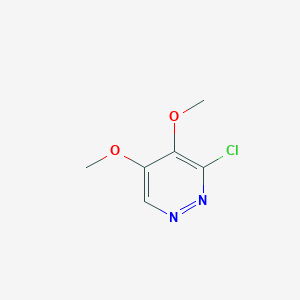

“Benzyl N-(6-iodohexyl)carbamate” is a chemical compound used in scientific research. It can be viewed as the ester of carbamic acid and benzyl alcohol . It has diverse applications, such as in drug synthesis and polymer chemistry.

Synthesis Analysis

The synthesis of Benzyl N-(6-iodohexyl)carbamate could potentially involve the reaction of benzyl chloroformate with ammonia . This compound can also be produced from benzyl carbamate, which is used as a protected form of ammonia in the synthesis of primary amines .Molecular Structure Analysis

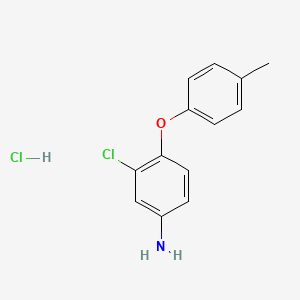

The molecular formula of Benzyl N-(6-iodohexyl)carbamate is C14H20INO2 . It contains a total of 39 atoms; 20 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Iodine atom .Chemical Reactions Analysis

Benzyl carbamate, a related compound, is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids .Applications De Recherche Scientifique

Catalysis and Synthesis : This compound has been used in studies exploring catalytic processes. For example, its treatment with catalytic mixtures led to the formation of compounds with significant enantiomeric excess, an important aspect in asymmetric synthesis (Zhang, Bender, & Widenhoefer, 2007).

Antibacterial Agents : Derivatives of benzyl carbamates, including Benzyl N-(6-iodohexyl)carbamate, have been evaluated for their antibacterial properties, particularly against Gram-positive bacteria. Some compounds in this category showed potent inhibitory activity against various bacterial strains (Liang et al., 2020).

Enzyme Inhibition : The compound has been a part of studies focusing on enzyme inhibition, such as inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are targets in the treatment of conditions like Alzheimer's disease (Magar et al., 2021).

Drug Delivery Systems : Benzyl carbamates, including Benzyl N-(6-iodohexyl)carbamate, have been explored in the context of drug delivery systems. For instance, the development of prodrugs that undergo specific biochemical transformations to release the active drug (Greenwald et al., 1999).

Solar Energy Research : It has also been used in the development of novel ionic electrolytes for dye-sensitized solar cells, indicating its potential in renewable energy applications (Lee et al., 2009).

Synthesis of Heterocyclic Compounds : The compound is involved in the synthesis of heterocyclic compounds, which are crucial in the development of new pharmaceuticals and materials (Borah & Phukan, 2013).

Propriétés

IUPAC Name |

benzyl N-(6-iodohexyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20INO2/c15-10-6-1-2-7-11-16-14(17)18-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMMDRZPWSONAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCCI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10552484 |

Source

|

| Record name | Benzyl (6-iodohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51224-11-4 |

Source

|

| Record name | Benzyl (6-iodohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Phenylthio)ethyl]-2-propanamine](/img/structure/B1355313.png)

![6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B1355317.png)

![Benzene, 1-bromo-4-[(phenylmethyl)sulfonyl]-](/img/structure/B1355332.png)